molecular formula C12H15NO B1410530 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone CAS No. 1600930-98-0

1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Cat. No. B1410530
M. Wt: 189.25 g/mol
InChI Key: MAOFUSDBCSVDOE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Antimicrobial Activity

1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone and its derivatives have been extensively researched for their antimicrobial properties. Several studies have synthesized novel indole-based compounds, exhibiting significant antibacterial and antifungal activities. These include various oxadiazoles and ethanone derivatives showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida species (Nagarapu & Pingili, 2014); (Ashok et al., 2015); (Anonymous, 2020); (Kumbhare et al., 2013).

Chemical Synthesis and Characterization

Studies have also focused on the chemical synthesis and characterization of various 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone derivatives. This includes the development of efficient synthetic methods and the exploration of their chemical structures using techniques like IR, NMR, and mass spectrometry. These compounds have been synthesized for various purposes including as intermediates for more complex chemical entities (Zhang et al., 2017); (Gang et al., 2013); (Mosslemin & Movahhed, 2012).

Potential in Pharmacology

Several indole derivatives, including 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone, have been explored for their potential pharmacological applications. This includes studies on their anti-inflammatory, antinociceptive, and antitumor activities. The compounds have been tested in various biological models, showing promising results in reducing inflammation and pain, as well as exhibiting anticancer properties (Rehman et al., 2022); (Ramazani et al., 2017); (Sharma et al., 2019).

Miscellaneous Applications

Other research areas include the development of novel synthetic routes for psychoactive compounds and the identification of designer drugs, where derivatives of 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone have been implicated. These studies contribute to the understanding of synthetic pathways and the detection of novel psychoactive substances (Asif et al., 2021); (Uchiyama et al., 2010).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves understanding the potential future applications of the compound and the ongoing research in this area.


properties

IUPAC Name

1-(1-ethyl-2,3-dihydroindol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-3-13-7-6-11-8-10(9(2)14)4-5-12(11)13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOFUSDBCSVDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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